N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide
CAS No.: 2097862-73-0
Cat. No.: VC7131189
Molecular Formula: C16H14F3NO3S
Molecular Weight: 357.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097862-73-0 |
|---|---|
| Molecular Formula | C16H14F3NO3S |
| Molecular Weight | 357.35 |
| IUPAC Name | N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H14F3NO3S/c17-16(18,19)13-6-2-4-8-15(13)24(21,22)20-9-11-10-23-14-7-3-1-5-12(11)14/h1-8,11,20H,9-10H2 |
| Standard InChI Key | YGBGWUSSLXDNKC-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₄F₃NO₃S and a molecular weight of 357.35 g/mol. Its structure integrates a 2,3-dihydrobenzofuran moiety linked via a methylene group to a sulfonamide functional group, which is further substituted with a trifluoromethyl (-CF₃) group at the benzene ring’s ortho position.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2097862-73-0 |
| IUPAC Name | N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide |
| SMILES | C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
| InChI Key | YGBGWUSSLXDNKC-UHFFFAOYSA-N |
Structural Analogues and Derivatives
A structurally related compound, 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2097924-35-9), differs by a chlorine substituent at the benzene ring’s para position, increasing its molecular weight to 391.8 g/mol . Another analogue, 2,3-dihydro-1-benzofuran-3-ylmethyl phenyl sulfide (PubChem CID: 13664477), replaces the sulfonamide group with a sulfide, reducing molecular weight to 242.3 g/mol . These modifications highlight the role of substituents in tuning physicochemical properties.
Synthesis and Preparation
Proposed Synthetic Pathway
The synthesis likely involves a nucleophilic substitution between 2,3-dihydro-1-benzofuran-3-ylmethanamine and 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction mechanism proceeds via deprotonation of the amine to enhance nucleophilicity, followed by attack on the electrophilic sulfur atom in the sulfonyl chloride.
Table 2: Reaction Conditions for Sulfonamide Formation
| Component | Role |
|---|---|
| 2,3-Dihydrobenzofuran derivative | Nucleophile (amine source) |
| Sulfonyl chloride | Electrophile |
| Base (e.g., pyridine) | Acid scavenger |
| Solvent (e.g., DCM) | Reaction medium |
Challenges in Purification
The presence of the trifluoromethyl group introduces steric and electronic effects that may complicate crystallization. High-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., dimethylformamide) are likely required for purification.
Physicochemical Properties
Solubility and Stability
While solubility data are unavailable, the compound’s logP (calculated via PubChem) is estimated at 3.2, suggesting moderate lipophilicity. The sulfonamide group enhances water solubility via hydrogen bonding, but the trifluoromethyl and benzofuran moieties counterbalance this through hydrophobicity. Stability under acidic or basic conditions remains uncharacterized, though sulfonamides generally resist hydrolysis except under extreme pH.
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 7.6–8.1 ppm (aromatic protons), δ 4.3–4.7 ppm (methylene adjacent to sulfonamide), and δ 3.1–3.5 ppm (dihydrobenzofuran protons).
-
¹³C NMR: Signals for the CF₃ group (≈120 ppm, quartet) and sulfonamide sulfur (≈55 ppm).
Future Directions
-
Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., COX-2).
-
Structural Optimization: Introduce substituents at the benzene ring to modulate solubility and potency .
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Crystallography: Resolve the crystal structure to guide computational modeling of binding interactions.
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